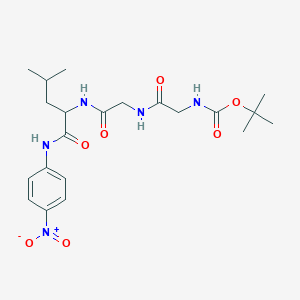
Boc-Gly-Gly-Leu-pNA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Gly-Gly-Leu-pNA typically involves the use of Boc-protected amino acids. The Boc (tert-butyloxycarbonyl) group is used to protect the amino group during the synthesis process. The general synthetic route includes the following steps:
Protection of Amino Acids: The amino acids are protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Deprotection: The Boc group is removed using strong acids such as trifluoroacetic acid in dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Boc-Gly-Gly-Leu-pNA undergoes several types of chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis releases p-nitroaniline, which can be quantified colorimetrically.
Deprotection: The Boc group can be removed using strong acids, resulting in the formation of the free amine.
Common Reagents and Conditions
Hydrolysis: Enzymes such as amidases are commonly used.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
p-Nitroaniline: Released upon enzymatic hydrolysis.
Free Amine: Formed after Boc deprotection.
Aplicaciones Científicas De Investigación
Boc-Gly-Gly-Leu-pNA is widely used in scientific research for various applications:
Biochemical Assays: Used as a chromogenic substrate for detecting bacterial endotoxins.
Enzyme Activity Studies: Helps in quantifying enzyme activity by releasing p-nitroaniline upon cleavage.
Pharmaceutical Research: Used in the synthesis of peptides and proteins for drug development.
Mecanismo De Acción
The mechanism of action of Boc-Gly-Gly-Leu-pNA involves enzymatic cleavage by specific enzymes such as amidases. Upon cleavage, the compound releases p-nitroaniline, which can be detected colorimetrically. This process is crucial for detecting bacterial endotoxins and studying enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
Boc-Leu-Gly-Arg-pNA: Another chromogenic substrate used for similar applications.
Boc-Val-Leu-Gly-Arg-pNA: Used in endotoxin detection assays.
Uniqueness
Boc-Gly-Gly-Leu-pNA is unique due to its specific sequence of amino acids, which makes it particularly suitable for certain biochemical assays. Its ability to release p-nitroaniline upon enzymatic cleavage makes it a valuable tool in various research applications .
Propiedades
IUPAC Name |
tert-butyl N-[2-[[2-[[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O7/c1-13(2)10-16(19(29)24-14-6-8-15(9-7-14)26(31)32)25-18(28)12-22-17(27)11-23-20(30)33-21(3,4)5/h6-9,13,16H,10-12H2,1-5H3,(H,22,27)(H,23,30)(H,24,29)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTHNFIJCQMQOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
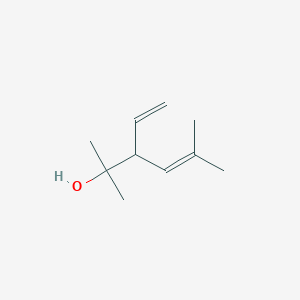


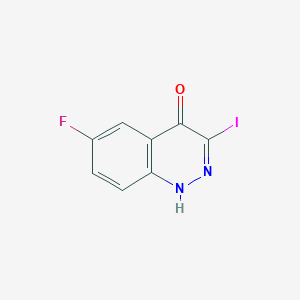
![N-[(1R,2R)-1,2-Diphenyl-2-(1-pyrrolidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12104742.png)
![1-O-tert-butyl 3-O-methyl 4-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]pyrrolidine-1,3-dicarboxylate](/img/structure/B12104743.png)
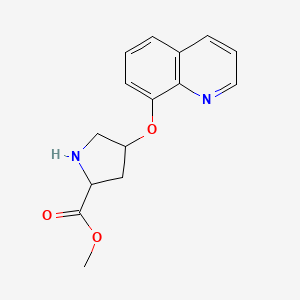


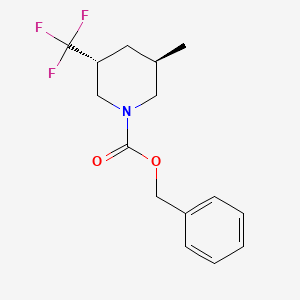
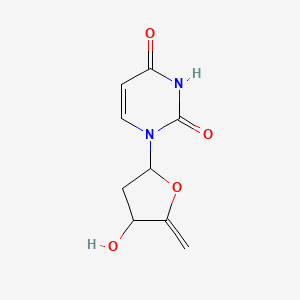
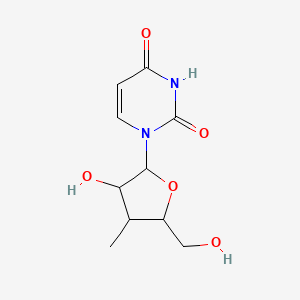
![5-({[(Pyridin-3-yl)methyl]amino}methyl)pyrrolidin-2-one](/img/structure/B12104778.png)

